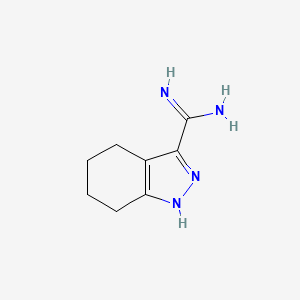

4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Description

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h1-4H2,(H3,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCIYOZUZJQHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4,5,6,7-tetrahydro-2H-indazole derivatives typically starts from cyclohexanone derivatives or related cyclic ketones, which undergo condensation with hydrazine or hydrazine derivatives to form the tetrahydro-indazole ring system. Subsequent functionalization at the 3-position introduces the carboximidamide group.

Stepwise Preparation Method

2.1 Formation of the Tetrahydro-2H-indazole Core

The key intermediate, 4,5,6,7-tetrahydro-2H-indazole, can be prepared by condensation of 2-alkoxycarbonylcyclohexanone with hydrazine derivatives. This reaction is typically carried out in the presence of a base and an appropriate solvent such as lower alkanols (methanol, ethanol), halogenated hydrocarbons (dichloromethane, chloroform), or aromatic solvents (benzene, toluene) at temperatures ranging from room temperature up to 120 °C.

Bases used include organic bases like triethylamine, N-methylmorpholine, piperidine, or pyrrolidine to facilitate the condensation and ring closure.

The reaction time varies from several hours to a few tens of hours depending on the conditions and substrates used.

Introduction of the Carboximidamide Group at Position 3

The carboximidamide functionality at the 3-position is introduced by converting the corresponding 3-chloro or 3-oxo derivatives of the tetrahydro-2H-indazole intermediate.

Chlorination of the indazolone intermediate can be achieved using chlorinating agents such as phosphorus oxychloride, phosphorus trichloride, thionyl chloride, or phosgene. This step converts the 3-oxo group into a 3-chloro intermediate, which is more reactive for further substitution.

The 3-chloro intermediate is then reacted with amidine derivatives or ammonia equivalents to form the carboximidamide group.

The reaction is typically performed in halogenated solvents under controlled temperatures (from room temperature to about 160 °C) and may require acidic or basic conditions depending on the reagents.

Typical Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Temperature Range | Time |

|---|---|---|---|---|

| Condensation (ring formation) | Hydrazine or hydrazine derivative + base | Methanol, ethanol, dichloromethane, benzene | Room temp to 120 °C | Several to tens of hours |

| Chlorination (3-oxo to 3-chloro) | POCl3, PCl3, SOCl2, or phosgene | Dichloromethane, chloroform | 15 °C to 160 °C | Few hours |

| Carboximidamide formation | Amidine or ammonia derivatives | Halogenated solvents or alcohols | Room temp to 100 °C | 1 to 10 hours |

Detailed Research Findings and Examples

According to patent US4695312A, the preparation involves first synthesizing indazolones by reacting hydrazine derivatives with 2-alkoxycarbonylcyclohexanones, followed by chlorination of the indazolone to form 3-chloro intermediates. The final step is nucleophilic substitution with amidine reagents to yield the 4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide compounds. The process shows flexibility in solvent and temperature choice, with yields optimized by controlling reaction times and reagent ratios.

The patent emphasizes the use of organic bases and halogenated solvents to achieve efficient condensation and chlorination steps, with reaction temperatures carefully maintained to prevent decomposition.

The starting materials and intermediates can be purified by conventional methods such as crystallization or chromatography to ensure high purity of the final product.

Summary Table of Preparation Method

| Stage | Starting Material | Key Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1. Ring Formation | 2-alkoxycarbonylcyclohexanone + hydrazine | Organic base, solvent (MeOH, DCM), 15-120 °C | 4,5,6,7-tetrahydro-2H-indazolone | Base catalysis, moderate heating |

| 2. Chlorination | Indazolone intermediate | POCl3, PCl3, SOCl2, or phosgene, halogenated solvent, 15-160 °C | 3-chloro-4,5,6,7-tetrahydro-2H-indazole | Chlorinating agent choice affects yield |

| 3. Carboximidamide introduction | 3-chloro intermediate + amidine | Solvent (halogenated or alcohol), RT-100 °C | This compound | Nucleophilic substitution, 1-10 h reaction |

Additional Notes

The synthetic route is versatile and allows substitution at various positions of the indazole ring by modifying the starting cyclohexanone or hydrazine derivatives.

Reaction optimization can include variation of solvent polarity, base strength, and temperature to maximize yield and purity.

The described methods are supported by extensive literature on indazole synthesis and functionalization, including palladium-catalyzed C-H amination and metal-free cyclization methods for related indazole derivatives, although the specific preparation of the 3-carboximidamide group relies on classical substitution chemistry.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2H-indazole-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the hydrogen atoms on the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring, enhancing their biological activity and chemical properties.

Scientific Research Applications

Biological Activities

2.1 Anti-inflammatory Properties

Research has indicated that derivatives of tetrahydroindazole exhibit significant anti-inflammatory activity. For instance, studies on 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated their effectiveness in reducing inflammation in carrageenan-induced edema models . The most potent compound in this series showed an effective dose (ED50) of 3.5 mg/kg.

2.2 Anticancer Activity

Tetrahydroindazole compounds have been evaluated for their anticancer properties. A notable study synthesized a series of indazole derivatives which were tested against various cancer cell lines. One compound demonstrated strong inhibition of multiple kinases involved in cancer progression, showing IC50 values ranging from 1.12 to 6.84 μM against different human cancer cells . Furthermore, compounds targeting fibroblast growth factor receptors (FGFRs) have been highlighted for their potential in treating tumors with FGFR amplification .

Therapeutic Applications

3.1 Cancer Therapeutics

The structural variations in indazole compounds allow for targeted drug design aimed at specific cancer pathways. For example, compounds inhibiting tyrosine threonine kinase (TTK) have shown promise as effective anticancer agents in preclinical models . Additionally, tetrahydroindazoles have been explored as inhibitors of mutated EGFR variants associated with drug resistance in lung cancer .

3.2 Neurological Disorders

Some indazole derivatives have been investigated for their potential as treatments for neurological conditions due to their interactions with serotonin receptors . The ability of these compounds to modulate neurotransmitter systems suggests they could serve as therapeutic agents for disorders like depression and anxiety.

Comparative Analysis of Indazole Derivatives

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 4-Aminoindazole | Contains an amino group at position 4 | Known for its role in cancer therapy |

| Indazoles with Carboxylic Acids | Variations include different carboxylic acid substituents | Enhanced solubility and bioavailability |

| 1H-Indazole Derivatives | Different substitutions on the indazole ring | Diverse biological activities |

The unique configuration of 4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide may provide distinct biological activities compared to other indazoles due to the presence of the ethyl and carboximidamide groups.

Case Studies and Research Findings

Several studies have documented the efficacy of tetrahydroindazoles:

- Study on Anti-inflammatory Activity: A series of 1-aryl derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan edema model; results indicated significant efficacy compared to controls .

- Anticancer Screening: Compounds targeting FGFRs were evaluated in xenograft models, demonstrating substantial tumor growth inhibition and highlighting their potential as novel cancer therapeutics .

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s indazole core differentiates it from imidazole-based analogs. For example, 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide (PubMed ID-matched compound) retains an imidazole ring but substitutes a triazeno group (–N=N–N(CH₃)₂) at position 5 and a carboxamide (–CONH₂) at position 4 . Key distinctions include:

- Ring System : Indazole (benzene + pyrazole) vs. imidazole (5-membered, two nitrogen atoms).

- Saturation : The tetrahydro modification in the target compound reduces ring strain and alters electronic properties compared to fully aromatic systems.

Table 1: Structural Comparison

| Compound Name | Core Structure | Key Substituents | Functional Group |

|---|---|---|---|

| 4,5,6,7-Tetrahydro-2H-indazole-3-carboximidamide | Indazole | Tetrahydro ring at positions 4–7 | Carboximidamide (C3) |

| 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide | Imidazole | Triazeno group (C5) | Carboxamide (C4) |

| 4,5,6,7-Tetrahydro-1H-indazole (Catalog entry) | Indazole | Tetrahydro ring at positions 4–7 | None |

Functional Group Impact

- Carboximidamide vs. Carboxamide : The carboximidamide group in the target compound may enhance solubility in polar solvents and improve binding affinity to biological targets (e.g., enzymes or receptors) via additional hydrogen-bonding interactions. In contrast, carboxamide-containing analogs (e.g., PubMed-listed compounds) are more common in medicinal chemistry but may exhibit lower polarity .

- Triazeno Group in Imidazole Analogs: The triazeno substituent in 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide is associated with alkylating activity, often exploited in anticancer agents. The absence of this group in the target compound suggests a divergent mechanism of action .

Biological Activity

4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide (THIC) is a compound belonging to the indazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

THIC features a bicyclic structure with a tetrahydroindazole core and a carboximidamide functional group. Its chemical formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms that contribute to its unique properties. The structural characteristics of THIC are crucial for its interaction with various biological targets.

THIC exhibits biological activities primarily through the inhibition of specific enzymes and modulation of cellular pathways. Indazole derivatives are known to affect kinases involved in key cellular processes:

- Inhibition of Kinases : THIC and related compounds have been associated with inhibiting kinases such as CHK1 and CHK2, which play roles in cell cycle regulation and DNA damage response pathways .

- Cell Signaling Modulation : The compound influences cell signaling pathways by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression.

Antimicrobial Activity

Research indicates that THIC exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of THIC can inhibit the growth of various pathogens:

- Protozoal Inhibition : Compounds structurally similar to THIC have demonstrated giardicidal and amebicidal activities . For instance, certain derivatives showed IC50 values lower than 1 µM against protozoan parasites, outperforming traditional treatments like metronidazole.

Anti-inflammatory Effects

THIC has also been evaluated for its anti-inflammatory potential. In animal models, compounds derived from THIC exhibited substantial anti-inflammatory activity in carrageenan-induced edema tests. The most active derivatives showed an ED50 value as low as 3.5 mg/kg .

Analgesic Properties

Indazole derivatives, including THIC, have been studied for their analgesic effects. Some studies suggest that these compounds can modulate pain pathways, potentially offering new avenues for pain management therapies .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of THIC and its derivatives:

Temporal and Dosage Effects

The stability and degradation of THIC over time are critical factors influencing its biological effects. Studies indicate that the compound's efficacy may change based on dosage levels in animal models:

- Threshold Effects : Higher doses may lead to toxic effects, while lower doses can enhance therapeutic outcomes.

- Long-term Impacts : In vitro studies suggest that prolonged exposure to THIC can result in significant alterations in cellular function over time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. Key intermediates are purified using column chromatography with solvent gradients (e.g., DCM/MeOH or EtOAc/hexane) and characterized via NMR, NMR, and HRMS/ESI-MS for structural confirmation . For example, derivatives like N-methyl-4,5,6,7-tetrahydro-1H-indole-4-yl analogs are synthesized under reflux conditions with acetic acid as a catalyst .

Q. How is the solubility and stability of this compound assessed in physiological buffers?

- Methodological Answer : Solubility is quantified using UV-Vis spectroscopy at pH 7.4 (phosphate buffer). Stability studies employ kinetic solubility assays via automated systems (e.g., TECAN IVO), measuring compound degradation over time under controlled conditions. Data is normalized against standards like caffeine for comparative analysis .

Q. What analytical techniques are critical for confirming the purity of indazole-carboximidamide derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry are standard. Purity thresholds (>95%) are validated using reverse-phase C18 columns with acetonitrile/water gradients. Impurity profiling includes tracking unreacted starting materials or byproducts like dimethyltriazeno intermediates .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for indazole-carboximidamide derivatives to reduce trial-and-error experimentation?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent, catalyst). For example, ICReDD’s workflow integrates computational predictions with high-throughput screening to prioritize synthetic routes .

Q. What strategies resolve contradictions in biological activity data for indazole-carboximidamide analogs (e.g., anti-tumor vs. anti-inflammatory effects)?

- Methodological Answer : Discrepancies are addressed via:

- Dose-response profiling : IC values across cell lines (e.g., cancer vs. normal) to assess selectivity.

- Target engagement assays : Enzymatic inhibition studies (e.g., human dihydroorotate dehydrogenase) validate mechanism-specific activity .

- Metabolic stability screening : Liver microsome assays identify pharmacokinetic confounders .

Q. How do structural modifications (e.g., substituents at N1 or C3) influence the pharmacodynamic profile of indazole-carboximidamides?

- Methodological Answer : SAR studies reveal:

- N1 alkylation (e.g., methyl, ethyl) enhances metabolic stability but may reduce solubility.

- C3 carboximidamide substitution with electron-withdrawing groups (e.g., fluoro) improves target binding affinity, as shown in kinase inhibition assays .

- Ring saturation (tetrahydroindazole vs. indazole) modulates conformational flexibility, impacting receptor docking .

Q. What experimental designs mitigate batch-to-batch variability in indazole-carboximidamide synthesis?

- Methodological Answer : Factorial design optimizes critical parameters (e.g., temperature, catalyst loading). For example, a 2 factorial experiment identifies interactions between reaction time (12–24 h), solvent polarity (DMF vs. THF), and catalyst type (Pd/C vs. Ni), minimizing variability through statistical analysis .

Data Integration and Validation

Q. How are conflicting spectral data (e.g., NMR shifts) reconciled during structural elucidation?

- Methodological Answer : Discrepancies arise from tautomerism or solvent effects. Solutions include:

- 2D NMR (HSQC, HMBC) to confirm connectivity.

- X-ray crystallography for absolute configuration .

- Comparative analysis with databases (e.g., PubChem) for known analogs .

Q. What interdisciplinary approaches bridge in vitro and in vivo efficacy gaps for indazole-carboximidamides?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.